molecular formula C6H8ClN3OS B2480381 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391863-94-8

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2480381
CAS RN: 391863-94-8
M. Wt: 205.66
InChI Key: DVEJDEQJFVLHEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide often involves the use of bromine as a cyclic reagent, resulting in isolated yields. For instance, derivatives have been synthesized through reactions that yield significant herbicidal activity, demonstrating the chemical's potential in agricultural applications (Liu et al., 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. These studies reveal details such as crystal system, space group, and unit cell parameters, contributing to our understanding of the compound's geometric configuration (Liu et al., 2007).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel bi-heterocyclic propanamides have been synthesized, showing promising activity against enzymes such as urease, alongside minimal cytotoxicity (M. Abbasi et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of thiadiazole derivatives, including 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, involve elemental analysis and spectroscopic techniques (IR, 1H and 13C NMR, and mass spectra), highlighting the importance of these methods in elucidating the compound's physical properties (Ali M. M. Mohamed et al., 2020).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are often explored through their biological activities, such as anticancer potential. Studies have found that certain derivatives exhibit significant anticancer activity, which is a critical aspect of their chemical property analysis (Sobhi M. Gomha et al., 2017).

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

A study by Sravya et al. (2019) reports the synthesis of 1,3,4-thiadiazol-2-amine derivatives, including compounds structurally related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. These compounds demonstrated significant antioxidant activity, surpassing that of standard ascorbic acid, and promising anti-inflammatory activity Sravya et al..

Fungicidal Activity

Chen, Li, and Han (2000) synthesized 1,3,4-thiadiazole derivatives as potential fungicides. Their study focused on fungicidal activity against rice sheath blight, a major disease affecting rice in China, indicating the potential agricultural applications of such compounds Chen, Li, & Han.

Antimicrobial and Cytotoxic Activities

Dawbaa et al. (2021) synthesized novel propanamide derivatives, including structures related to this compound, and investigated their antimicrobial activity. Some compounds displayed significant antibacterial activity, while others exhibited anticandidal effects against specific fungi. Additionally, certain derivatives showed cytotoxic activity against human leukemia cells and mouse embryonic fibroblast cells Dawbaa et al..

Anticancer Potential

Karakuş et al. (2018) prepared benzenesulfonamide derivatives related to this compound and evaluated their anticancer activity. They found significant activity against human colorectal carcinoma and human cervix carcinoma cell lines, highlighting the potential of these compounds in cancer research Karakuş et al..

Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted a study on the aggregation behavior of compounds, including this compound, in different solvents. Their research contributes to understanding the physicochemical properties of such compounds, which is crucial for their potential applications in various scientific fields Matwijczuk et al..

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their urease inhibitory activities , it would be interesting to explore whether 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exhibits similar activities.

properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEJDEQJFVLHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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